Molecular Weight Benchmarking: 30 Da Lighter Than the Most Common Analog
The molecular weight of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is 388.4 g mol⁻¹, which places it well within the preferred lead‑like space (MW < 400) and below the commonly cited oral drug average of ~430 g mol⁻¹. In contrast, the 4‑methoxybenzoate analog (CAS 308299‑48‑1) carries an additional ~30 Da due to the extra methoxy group, yielding a molecular weight of 418.4 g mol⁻¹ [1]. This difference shifts the latter compound closer to the upper bound of lead‑like criteria, where even small mass increments can reduce the probability of favorable absorption, distribution, metabolism, and excretion (ADME) profiles in early screening cascades [2].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 388.4 g mol⁻¹ |
| Comparator Or Baseline | 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS 308299-48-1): 418.4 g mol⁻¹ |
| Quantified Difference | Target compound is 30.0 g mol⁻¹ (7.2 %) lighter |
| Conditions | Computed by PubChem based on molecular formula; vendor-confirmed for comparator by Chemsrc |
Why This Matters
For medicinal chemistry programs enforcing lead‑like criteria (MW ≤ 400), the target compound qualifies whereas the 4‑methoxybenzoate analog does not, making it a more suitable starting point for hit‑to‑lead optimization.
- [1] Chemsrc. 3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS 308299-48-1). Molecular weight 418.4. Available: https://m.chemsrc.com/en/datasheet/308299-48-1/ View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Lead-likeness criteria, including MW threshold). View Source
